Metochalcone

描述

甲托查酮是一种合成的查耳酮衍生物,以其治疗特性而闻名。 它主要用作利胆药,这意味着它可以刺激肝脏产生并分泌胆汁 . 这种化合物属于更广泛的查耳酮类,其特征在于其 1,3-二苯基-2-丙烯-1-酮结构 .

准备方法

合成路线和反应条件: 甲托查酮可以通过多种方法合成,其中克莱森-施密特缩合反应最为常见。 该反应涉及在碱(如氢氧化钠)存在下,芳香醛与芳香酮的缩合 . 该反应通常在乙醇或甲醇作为溶剂的回流条件下进行。

工业生产方法: 在工业环境中,甲托查酮的合成可以通过使用无溶剂方法来优化。 例如,可以使用硫酸镁(Mg(HSO4)2)作为机械化学过程中的催化剂,从而无需使用有害溶剂,并符合绿色化学原理 .

化学反应分析

反应类型: 甲托查酮会经历各种化学反应,包括:

氧化: 甲托查酮可以被氧化形成相应的环氧化合物或其他氧化衍生物。

还原: 它可以被还原形成二氢查耳酮。

取代: 芳香环上可以发生亲电取代反应。

常见试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等试剂。

还原: 使用负载在碳上的钯或硼氢化钠进行催化加氢。

取代: 使用溴进行卤化或使用氯气进行氯化。

主要产物:

氧化: 环氧化合物或羟基化衍生物。

还原: 二氢查耳酮。

取代: 卤代查耳酮。

科学研究应用

Anticancer Properties

Recent studies have highlighted metochalcone's potential as an anticancer agent. Research indicates that this compound inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines, particularly breast cancer (BT549) and lung cancer (A549) cells. The compound operates through several mechanisms:

- Induction of Senescence-Associated Secretory Phenotype (SASP) : this compound has been shown to induce SASP by inhibiting the JAK2/STAT3 signaling pathway. This results in increased expression of senescence markers such as P16, P21, and P53, which are crucial for tumor suppression .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor weight and volume in xenograft models without causing notable side effects, indicating its safety profile .

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induces SASP via JAK2/STAT3 inhibition | Reduced cell proliferation and migration |

| Lung Cancer | Cell cycle arrest | Decreased tumor growth in vivo |

Historical Medical Use

This compound was historically marketed as a choleretic drug, used to enhance bile flow and support liver function. Its clinical applications have included:

- Gastrointestinal Disorders : this compound has been utilized for its gastroprotective effects, particularly in patients suffering from gastrointestinal ailments. Its ability to modulate digestive processes has made it a valuable component in treating conditions like dyspepsia .

- Anti-Ulcer Activity : Similar to other chalcones, this compound has demonstrated protective effects against gastric ulcers, contributing to its classification as a therapeutic agent in gastrointestinal medicine .

Broader Pharmacological Profiles

Beyond its anticancer properties, this compound exhibits a range of pharmacological activities:

- Antioxidant Effects : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Potential in Other Therapeutic Areas : Research indicates potential applications in treating infectious diseases, obesity, and inflammatory conditions due to the broad biological activity associated with chalcones .

作用机制

相似化合物的比较

甲托查酮可以与其他查耳酮衍生物进行比较,例如:

索法尔酮: 一种抗溃疡药,可以增加粘膜前列腺素的水平.

橙皮苷甲基查耳酮: 以其血管保护作用而闻名.

异甘草素: 表现出类似于甲托查酮的抗癌特性.

独特性: 甲托查酮独特的利胆和抗癌特性的结合使其有别于其他查耳酮。 它调节 JAK2/STAT3 通路的能力在癌症研究中尤其引人注目 .

生物活性

Metochalcone, also known as 2',4',4-trihydroxychalcone (TEC), is a chalcone derivative with significant biological activities, particularly in cancer research. This article provides an overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a synthetic analog derived from natural chalcones, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Recent studies have highlighted this compound's specific effects on various cancer cell lines, particularly breast and lung cancers.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits potent anticancer properties through the inhibition of cell proliferation in several cancer types. A study demonstrated that this compound significantly reduced the proliferation of breast cancer (BT549) and lung cancer (A549) cells in a concentration-dependent manner. The compound induced cell cycle arrest at the S-phase and inhibited migration in vitro, leading to reduced tumor growth in vivo .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BT549 | 10 | Inhibition of proliferation |

| A549 | 15 | Induction of cell cycle arrest |

The molecular mechanisms underlying this compound's anticancer effects involve modulation of key signaling pathways. Notably, it has been shown to repress the JAK2/STAT3 signaling axis, which is crucial for tumor growth and survival. By inhibiting this pathway, this compound promotes the senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 .

Transcriptomic Analysis

Transcriptomic studies have revealed that this compound alters gene expression profiles associated with cell cycle regulation and apoptosis. Specifically, it upregulates tumor suppressor genes like P53 while downregulating oncogenes involved in cell survival pathways. This dual action contributes to its effectiveness in inducing senescence in cancer cells .

Case Studies

- Breast Cancer Study : In vitro experiments using BT549 cells showed that treatment with this compound led to significant increases in β-galactosidase activity, a marker for cellular senescence. Additionally, the expression levels of SASP markers such as P16 and P21 were elevated post-treatment .

- Lung Cancer Study : A549 cells treated with this compound exhibited reduced phosphorylation of JAK2/STAT3 proteins, correlating with decreased cell viability and increased apoptosis rates .

Pharmacological Profile

Beyond its antitumor effects, this compound has been noted for its potential applications in treating other conditions:

属性

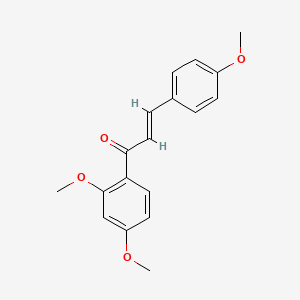

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKUYCEWDPRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046152 | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-30-6 | |

| Record name | Metochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。